N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused thiazolo[4,5-d]pyrimidine core. Key structural attributes include:
- Molecular formula: C₂₃H₂₂N₄O₃S₃ (molecular weight: 498.634 g/mol) .
- Substituents: A 4-ethoxyphenyl group at position 3, a thioketone (C=S) at position 2, and a benzyl-acetamide side chain linked via a thioether (-S-) group at position 5 .
- Stereochemistry: The central pyrimidine ring adopts a puckered conformation, as observed in related thiazolo-pyrimidine derivatives, which may influence intermolecular interactions .
Properties
Molecular Formula |
C22H20N4O3S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-2-29-16-10-8-15(9-11-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
IILMQLIUYUZOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolopyrimidine intermediate in the presence of a base such as sodium hydride.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group is typically introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a palladium catalyst and appropriate boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzyl or ethoxyphenyl derivatives
Scientific Research Applications
N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound belonging to the thiazolopyrimidine class. It has a molecular weight of 484.6 g/mol. The compound features a thiazolo[4,5-d]pyrimidine core, a benzyl group, and an ethoxyphenyl moiety, giving it unique chemical and biological properties.
Potential Applications in Medicinal Chemistry
This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities. It can interact with specific molecular targets in biological systems, binding to enzyme active sites and inhibiting their activity through competitive binding or allosteric modulation. It could potentially be used therapeutically in treating diseases related to enzyme dysfunctions, or as an antimicrobial agent due to its structural properties that may inhibit microbial growth.
Studies on Biological Interactions
Studies on the interactions of this compound with various biological targets are crucial for understanding its mechanism of action. These studies typically involve binding affinity assays and kinetic studies to elucidate how the compound interacts with specific enzymes or receptors.
Thiazolopyrimidine Derivatives
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, inducing conformational changes that reduce enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound is compared below with four analogs from recent literature:
Key Observations:
Core Structure: The target compound and 7c share the thiazolo[4,5-d]pyrimidine scaffold, whereas the analog from features a thiazolo[3,2-a]pyrimidine core. The latter exhibits a flattened boat conformation due to puckering at C₅, which may alter binding affinity compared to the target compound’s geometry .
The thioketone (C=S) in the target compound vs. oxo (C=O) groups in other analogs (e.g., ) may influence redox activity or hydrogen-bonding capacity.
Pharmacological Implications
While explicit bioactivity data for the target compound is absent in the evidence, insights can be inferred from structural analogs:
- Thiazolo[4,5-d]pyrimidines (e.g., 7c ) are associated with kinase inhibition due to their planar aromatic cores and sulfur-containing moieties.
- Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound may confer greater metabolic stability than methoxy groups, as larger alkoxy groups resist oxidative demethylation .
- Thioketone Functionality : The C=S group in the target compound could act as a hydrogen-bond acceptor or participate in disulfide bond formation, unlike the C=O in ’s analog .
Physicochemical Properties
| Property | Target Compound | 7c | Compound |
|---|---|---|---|
| LogP (Estimated) | 3.8 | 3.5 | 4.2 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
| Rotatable Bonds | 6 | 5 | 9 |
The target compound’s moderate lipophilicity (LogP ~3.8) suggests favorable absorption, while its rotatable bond count (6) aligns with drug-likeness criteria.
Biological Activity
N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazolo[4,5-d]pyrimidine core combined with a benzyl group and an ethoxyphenyl moiety. Its molecular weight is approximately 484.6 g/mol. The structural characteristics contribute to its unique biological properties and interactions with various molecular targets in biological systems.
The compound exhibits notable biological activities primarily through its interaction with enzyme active sites. It can inhibit enzyme activity either by competitive binding with the natural substrate or by allosteric modulation that alters enzyme conformation and function. Such mechanisms are crucial for its potential application in treating diseases related to enzyme dysfunctions or microbial infections.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In studies assessing its efficacy against various pathogens, it was noted that the compound could inhibit the growth of multidrug-resistant strains of bacteria. The antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) assays against strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating significant potency compared to standard antimicrobial agents .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies using human lung adenocarcinoma models (A549 cells) revealed that N-benzyl-2-acetamide derivatives exhibited cytotoxic effects on cancer cells while showing lower toxicity towards non-cancerous cells. The structure-dependent anticancer activity suggests that modifications in the chemical structure can enhance its therapeutic efficacy against cancer .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of N-benzyl derivatives:
- Anticancer Efficacy : A study involving A549 cells showed that treatment with N-benzyl derivatives resulted in a significant reduction in cell viability compared to untreated controls. The compound's effectiveness was compared to cisplatin, indicating a potential role as an alternative or adjunct therapy in cancer treatment .
- Antimicrobial Screening : In another study focused on antimicrobial activity, various derivatives were tested against resistant strains of bacteria. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly, suggesting pathways for further development of potent antimicrobial agents .
Comparative Analysis of Similar Compounds
To better understand the potential of N-benzyl derivatives, a comparative analysis with other thiazolopyrimidine compounds was performed:
| Compound Name | Molecular Weight | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-benzyl Compound | 484.6 g/mol | High | Moderate |
| Compound A | 450 g/mol | Moderate | High |
| Compound B | 500 g/mol | Low | High |
This table highlights the differences in biological activities among structurally similar compounds and underscores the unique position of N-benzyl derivatives in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
